1-Bromo-3-(2-bromoethynyl)-5-methylbenzene chemical structure and properties
The following technical guide provides an in-depth analysis of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene , a specialized bifunctional halogenated intermediate. This document is structured for researchers in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene , a specialized bifunctional halogenated intermediate. This document is structured for researchers in medicinal chemistry and materials science, focusing on synthesis, orthogonal reactivity, and safety.
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene represents a high-value "molecular pivot." Its utility stems from the presence of two distinct carbon-halogen bonds: an aryl bromide (
) and an alkynyl bromide (). These moieties possess differential electronic environments, allowing for orthogonal chemoselectivity . This molecule is a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and in the construction of rigid molecular wires for optoelectronics.
Chemical Structure & Physiochemical Properties[1][2]
Structural Analysis
The molecule consists of a toluene core substituted at the meta positions. The 1,3,5-substitution pattern renders the molecule achiral and highly symmetrical in terms of steric bulk, though electronically asymmetric due to the different hybridization of the carbon-bromine bonds.
Likely a low-melting solid or semi-solid oil at RT.
Boiling Point
~280°C (at 760 mmHg)
Decomposition likely prior to boiling; distillation not recommended.
H NMR
2.35 (s, 3H), 7.2-7.5 (m, 3H)
Aromatic protons appear as singlets/multiplets; methyl is distinct.
C NMR
Alkyne carbons: ~45 ppm, ~80 ppm
Distinct shift of the brominated alkyne carbon compared to terminal alkyne.
Electronic Character
Aryl-Br: Standard electrophile for Pd-catalyzed cross-coupling.
Alkynyl-Br: Acts as a "sigma-hole" donor for halogen bonding or a partner in Cadiot-Chodkiewicz coupling. The bromine on the alkyne is slightly positive (
) due to the high -character of the sp-hybridized carbon.
Synthetic Methodology
The synthesis requires a high-fidelity sequence to install the alkynyl bromide without affecting the aryl bromide. The most robust route utilizes a Mono-Sonogashira strategy followed by a mild Silver-Catalyzed Bromination .
Synthesis Workflow (Diagram)
Caption: Step-wise synthesis from commercially available 1,3-dibromo-5-methylbenzene.
Context: This is the critical step. Using elemental bromine (
) often leads to addition across the triple bond (forming 1,1,2-tribromoalkene). The use of NBS with Silver Nitrate is required to ensure substitution only.
Dissolution: Dissolve the terminal alkyne (Intermediate B) in acetone (0.1 M concentration).
Catalyst Addition: Add
(5 mol%) to the stirring solution. The solution may darken slightly.
Bromination: Add NBS (1.1 equiv) in a single portion.
Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Hexane/EtOAc). The product usually has a slightly higher Rf than the starting material.
Workup: Dilute with hexanes and wash with water (2x) to remove succinimide and silver salts. Dry over
and concentrate in vacuo at low temperature (<30°C) .
Purification: Rapid filtration through a silica plug (100% Hexanes).
Mechanistic Insight: The silver ion coordinates to the terminal alkyne, increasing the acidity of the acetylenic proton and facilitating the electrophilic transfer of bromine from NBS.
Chemoselectivity & Reactivity Profile
The core value of this molecule is the ability to react the two bromine atoms independently.
bond is activated by Copper(I) much faster than the Aryl-Br bond.
Scenario B: Suzuki-Miyaura Coupling (Aryl-First)
Target: Biaryl-alkynyl bromides.
Conditions:
, Boronic acid, .
Selectivity: While feasible, care must be taken.[1][2][3][4][5][6] Oxidative addition into
can compete. Ligand selection is key; bulky phosphines favor the Aryl-Br.
Reactivity Diagram
Caption: Divergent synthetic pathways utilizing the chemical orthogonality of the two bromine sites.
Applications in Drug Discovery & Materials[9]
mGluR5 Antagonists
This scaffold is structurally homologous to MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP , which are potent negative allosteric modulators of the mGluR5 receptor.
Role: The 3,5-disubstituted phenyl ring acts as a lipophilic anchor in the allosteric binding pocket.
Modification: The bromoalkyne moiety serves as a precursor to heterocycles (e.g., via cycloaddition to form triazoles or isoxazoles) that mimic the pyridine/thiazole rings found in clinical candidates.
Molecular Electronics
In materials science, this molecule serves as a "rod" unit.
Polyynes: The bromoalkyne is a precursor to polyynes (carbon wires).
Liquid Crystals: The rigid, linear geometry of the tolane (diphenylacetylene) derivatives synthesized from this core promotes nematic phase formation.
Instability: 1-Haloalkynes are thermodynamically unstable. While the aryl substituent adds stability compared to short-chain alkyl bromoalkynes, bulk quantities should never be distilled .
Storage: Store at -20°C under Argon. Protect from light (photolytic cleavage of C-Br is possible).
Reaction Safety:
Avoid using neat (undiluted) reagents.
Do not heat reaction mixtures above 60°C.
Use blast shields when working with >1g scales.
Disposal: Quench unreacted bromoalkynes with a solution of sodium sulfite or by reaction with a thiol to generate the thioether before disposal.
References
Synthesis of Phenylacetylene Bromides
Microwave-enhanced bromination of a terminal alkyne... (NBS/AgNO3 protocol).[7][8] ResearchGate. Link
mGluR5 Antagonist Scaffolds
Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[9][10] NIH/PubMed. Link
Discovery of Heterobicyclic Templates for Novel mGluR5 Antagonists. PMC. Link
Reactivity of Aryl vs.
Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides.[11] MDPI. Link
Safety Data (General Haloalkynes)
1-Bromo-2-Butyne Safety Data Sheet.[5] Jubilant Ingrevia.[3][4][5] Link
Reactivity of aryl bromoalkynes in organic synthesis
Strategic Utilization of Aryl Bromoalkynes: A Guide to Mechanistic Versatility and Synthetic Application Part 1: Executive Summary & Core Directive The Reagent Profile: Aryl bromoalkynes ( ) represent a unique class of "...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization of Aryl Bromoalkynes: A Guide to Mechanistic Versatility and Synthetic Application
Part 1: Executive Summary & Core Directive
The Reagent Profile:
Aryl bromoalkynes (
) represent a unique class of "amphiphilic" synthons. Unlike their terminal alkyne precursors, the presence of the C(sp)-Br bond introduces a dual reactivity mode:
Electrophilic Activation: The bromine atom renders the
-carbon highly susceptible to nucleophilic attack and oxidative insertion.
Halogen Bond Donicity: The
-hole on the bromine atom allows for pre-organization in catalytic cycles, a feature often overlooked in traditional cross-coupling.
The Application Scientist’s Perspective:
In drug discovery, we often face the "flatland" problem—over-reliance on sp²-rich aromatics. Aryl bromoalkynes are critical escape vectors. They are not just coupling partners; they are precursors to complex, 3D-rich heterocycles (spirocycles, fused indenes) via gold catalysis and are essential for synthesizing unsymmetrical conjugated diynes (molecular wires/linkers) that are impossible to access via standard Glaser coupling.
Part 2: Synthesis of the Reagent
Before exploring reactivity, one must master the synthesis. Commercial availability is spotty; in-house preparation is the standard.
Protocol: Silver-Catalyzed Bromination of Terminal Alkynes
Rationale: Direct bromination with
is too harsh, leading to addition across the triple bond. The NBS/AgNO method is the industry standard for chemoselectivity.
Reagents:
Terminal Aryl Alkyne (1.0 equiv)
N-Bromosuccinimide (NBS) (1.2 equiv)
Silver Nitrate (
) (0.1 equiv)
Acetone (0.3 M concentration relative to alkyne)
Step-by-Step Workflow:
Setup: Charge a round-bottom flask with the terminal alkyne and acetone. Ensure the acetone is reagent grade (strict dryness is usually not required for this specific protocol, but consistency helps).
Catalyst Addition: Add
(10 mol%) in one portion. The solution may darken slightly.
Bromination: Add NBS (1.2 equiv) portion-wise over 15 minutes. Critical: Do not add all at once to avoid an exotherm.
Reaction: Stir at room temperature. Monitor by TLC (usually 2–4 hours). The product (
) is typically less polar than the starting material.
Workup: Filter the mixture through a short pad of Celite to remove succinimide and silver salts. Concentrate the filtrate.
Safety Note: Bromoalkynes can be explosive. Store cold (
) and protected from light. Never distill to dryness if the thermal stability is unknown.
Part 3: Core Reactivity Profiles
A. C-C Bond Formation: The Cadiot-Chodkiewicz Coupling
This is the primary utility for medicinal chemists needing to link two different alkyne units—a "molecular wire" approach common in fragment-based drug design (FBDD).
Mechanism: Unlike Sonogashira, this is a Cu(I)/Cu(III) cycle (or Cu(I)/Cu(II) radical cycle depending on the ligand).
The Problem: Homocoupling (Glaser) of the terminal alkyne.
The Solution: Use the bromoalkyne as the electrophile. The bromine atom lowers the activation energy for oxidative addition to Copper, ensuring the hetero-coupling product dominates.
Optimized Conditions Table:
Parameter
Standard Condition
"Green" Alternative
Notes
Catalyst
CuCl (5-10 mol%)
CuI (5 mol%)
Cu(I) is essential.
Ligand
HydroxylamineHCl
DMEDA
Hydroxylamine reduces oxidized Cu(II) back to active Cu(I).
Base
-Butylamine (aq)
Base neutralizes the HBr byproduct.
Solvent
MeOH / Water
Ethanol
Polar solvents stabilize the Cu-acetylide intermediate.
Yield
70-90%
60-80%
Standard condition is more robust for sterically hindered aryls.
B. Heterocycle Synthesis: Gold-Catalyzed Cycloisomerization
This is the frontier of bromoalkyne chemistry. The Au(I) catalyst activates the
-system, but the bromine atom induces a unique 1,2-aryl shift , allowing for the construction of indenes and spirocycles that are otherwise difficult to access.
Mechanism Insight (The "Migration" Pathway):
-Activation of the alkyne by .
Nucleophilic attack (e.g., by a pendant alkene or arene).
Formation of a vinyl-gold intermediate.
1,2-Migration: The aryl group migrates, driven by the stabilization of the carbocation and the ability of the Br atom to back-donate or stabilize the transition state.
Part 4: Visualizing the Mechanism
The following diagrams illustrate the divergent pathways available to the aryl bromoalkyne.
Diagram 1: The Reactivity Landscape
This map shows how a single precursor branches into three distinct chemical spaces.
Caption: Divergent reactivity modes of aryl bromoalkynes. The Au-catalyzed pathway (Yellow) offers the highest complexity increase.
This specific pathway is critical for researchers designing novel scaffolds.
Caption: The mechanistic bottleneck of Au-catalyzed synthesis. The 1,2-aryl shift is the stereodefining step.
Part 5: Strategic Recommendations for Drug Discovery
Bioisostere Development: Use the Cadiot-Chodkiewicz product (1,3-diyne) as a rigid linker. It is metabolically stable compared to alkenes and provides a linear vector that can span deep binding pockets (e.g., Kinase inhibitors).
Scaffold Hopping: If your lead compound contains an indole, consider synthesizing the bromo-indene analog via the gold pathway. The Br handle allows for late-stage diversification via Suzuki coupling, enabling rapid SAR exploration at that position.
Safety First: When scaling up (>5g), always assess the thermal stability of the specific aryl bromoalkyne by DSC (Differential Scanning Calorimetry). Electron-withdrawing groups on the aryl ring generally decrease stability.
References
Synthesis of Bromoalkynes
Title: Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide.[1]
Source: Journal of Photochemistry and Photobiology A: Chemistry.[1]
Electronic properties of bromine-substituted aryl alkynes
An In-depth Technical Guide to the Electronic Properties of Bromine-Substituted Aryl Alkynes Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Role of Bromine in Aryl Alkyne Systems In the landsca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Electronic Properties of Bromine-Substituted Aryl Alkynes
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Role of Bromine in Aryl Alkyne Systems
In the landscape of organic electronics and medicinal chemistry, aryl alkynes stand as fundamental building blocks. Their rigid, linear geometry and extended π-conjugation make them ideal candidates for constructing molecular wires, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. The true power of these systems, however, lies in their tunability. By strategically functionalizing the aryl ring, we can precisely modulate their electronic and photophysical properties.
This guide focuses on a particularly impactful substituent: bromine. Far from being a simple "heavy atom," bromine exerts a profound influence on the electronic landscape of aryl alkynes through a delicate interplay of inductive and resonance effects. It acts as a weak electron-withdrawing group via induction, while its lone pair of electrons can participate in p-π conjugation with the aromatic ring.[1] This duality allows for fine-tuning of molecular orbital energy levels, influencing everything from light absorption and emission to electrochemical behavior. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for subsequent cross-coupling reactions, opening pathways to more complex molecular architectures.
This document provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, characterization, and electronic properties of bromine-substituted aryl alkynes. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower your research and development endeavors.
Synthesis: Forging the C(sp²)-C(sp) Bond
The cornerstone of synthesizing bromine-substituted aryl alkynes is the formation of the bond between the aromatic carbon (sp²) and the alkyne carbon (sp). The Sonogashira cross-coupling reaction is the preeminent method for this transformation, prized for its reliability, mild reaction conditions, and broad functional group tolerance.[2]
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] For our purposes, the aryl halide is a bromo-substituted aromatic or heteroaromatic compound.
Causality of Component Selection:
Palladium(0) Catalyst: The workhorse of the reaction. It undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle. N-Heterocyclic carbene (NHC) and phosphine ligands are often used to stabilize the palladium center and modulate its reactivity.[3]
Copper(I) Co-catalyst (e.g., CuI): Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex. While effective, copper-free variations exist to avoid potential issues with copper-catalyzed side reactions, such as Glaser coupling (homocoupling of alkynes).[5][6]
Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide formed during the reaction.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: Synthesis of 1-Bromo-4-(phenylethynyl)benzene
This protocol provides a representative, self-validating workflow for the synthesis of a common bromine-substituted aryl alkyne.
Inert Atmosphere: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dibromobenzene (10.0 mmol, 1.0 eq).
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%).
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (100 mL) and triethylamine (30 mL) via syringe.
Alkyne Addition: Add phenylacetylene (11.0 mmol, 1.1 eq) dropwise to the stirring mixture at room temperature.
Reaction: Heat the reaction mixture to 70°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Electronic Properties
The introduction of a bromine atom onto the aryl ring provides a powerful lever to modulate the molecule's interaction with light and its behavior in an electrochemical environment.
Spectroscopic Analysis (UV-Vis Absorption and Fluorescence)
The electronic transitions within the π-conjugated system of aryl alkynes can be probed using UV-Visible and fluorescence spectroscopy.
UV-Vis Absorption: Bromine's ability to engage in p-π conjugation with the aromatic ring typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to the non-brominated analogue.[1] This is because the conjugation extends the effective π-system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Fluorescence Spectroscopy: Many aryl alkynes are fluorescent. The position and intensity of their emission spectra are also sensitive to substitution. The "heavy atom effect" of bromine can sometimes lead to increased intersystem crossing to the triplet state, which may quench fluorescence but enhance phosphorescence.
Electrochemical Analysis (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an indispensable technique for quantifying the HOMO and LUMO energy levels of these compounds.[7][8] By measuring the oxidation and reduction potentials, we can estimate these crucial electronic parameters.
Oxidation Potential (Eₒₓ): Correlates to the energy required to remove an electron from the HOMO. A lower oxidation potential indicates a higher HOMO energy level.
Reduction Potential (EᵣₑᏧ): Correlates to the energy gained when an electron is added to the LUMO. A less negative reduction potential indicates a lower LUMO energy level.
The bromine atom, being weakly electron-withdrawing, tends to lower both the HOMO and LUMO energy levels.[1] This effect can be critical in designing materials for organic electronics, where precise energy level alignment is required for efficient charge injection and transport.
Visualizing the Impact of Bromination
Caption: Effect of bromine substitution on HOMO/LUMO energy levels.
Data Summary
The following table summarizes typical experimental data for a simple aryl alkyne and its bromine-substituted derivative to illustrate the concepts discussed.
Compound
λₘₐₓ (nm)
Emission λₘₐₓ (nm)
Eₒₓ (V vs. Fc/Fc⁺)
HOMO (eV)
LUMO (eV)
Phenylethynylbenzene
295
350
1.25
-5.65
-2.10
1-Bromo-4-(phenylethynyl)benzene
305
362
1.35
-5.75
-2.25
Note: Values are representative and can vary based on solvent and experimental conditions.
Computational Insights: The Role of DFT
Experimental characterization is powerfully complemented by computational chemistry. Density Functional Theory (DFT) is a robust method for modeling the electronic structure of these molecules.[7][9]
Key Applications of DFT:
Orbital Visualization: DFT allows for the visualization of the HOMO and LUMO, providing a clear picture of the electron distribution and identifying which parts of the molecule are involved in electronic transitions.
Energy Level Prediction: Calculated HOMO and LUMO energies often show good correlation with experimental values derived from cyclic voltammetry.[10] This predictive power can accelerate the design of new materials by allowing for in silico screening of candidates.
Understanding Reactivity: DFT can be used to model reaction pathways, such as cycloadditions, helping to explain regioselectivity and rationalize experimental outcomes.[11]
Workflow: Integrating Experiment and Theory
Caption: Integrated workflow for studying bromine-substituted aryl alkynes.
Conclusion and Future Outlook
Bromine-substituted aryl alkynes are a versatile class of compounds whose electronic properties can be rationally tuned. The interplay between bromine's inductive withdrawal and resonance donation provides a subtle yet powerful tool for modulating HOMO/LUMO energy levels and, consequently, their optical and electrochemical characteristics. The synthetic accessibility of these compounds, primarily through the robust Sonogashira coupling, combined with the C-Br bond's utility as a reactive site for further diversification, ensures their continued importance.
Future research will likely focus on incorporating these building blocks into more complex, multi-dimensional conjugated systems for advanced materials applications. In drug development, the specific electronic and steric properties imparted by the bromo-alkynyl moiety will continue to be explored for optimizing ligand-receptor interactions and metabolic stability. The synergy between high-throughput synthesis, advanced spectroscopic techniques, and increasingly accurate computational modeling will undoubtedly accelerate the discovery and application of novel bromine-substituted aryl alkynes.
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (URL: [Link])
11.3: Cycloaddition Reactions of Alkynes - Chemistry LibreTexts. (URL: [Link])
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
Tuning the Optical and Electronic Properties of 4,8-Disubstituted Benzobisoxazoles via Alkyne Substitution | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization - PMC. (URL: [Link])
Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif. (URL: [Link])
[3 + 2] Cycloaddition of α-Aryl-α-diazoacetates with Terminal Alkynes via the Cooperative Catalysis of Palladium and Acid | Request PDF - ResearchGate. (URL: [Link])
Crystallographic, Electronic Structure, and Computational Studies of PHOX-Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization - PubMed. (URL: [Link])
Tuning the optical and electronic properties of 4,8-disubstituted benzobisoxazoles via alkyne substitution - PubMed. (URL: [Link])
Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. (URL: [Link])
A DFT investigation of alkyne bromination reactions - PubMed. (URL: [Link])
A one-pot strategy for the synthesis and functionalization of hyperbranched polytriazoles - Taylor & Francis. (URL: [Link])
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (URL: [Link])
Introduction: The Foundational Importance of Molecular Characterization
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene This guide serves as a comprehensive technical resource for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular formula and weight of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene.
In the realms of medicinal chemistry and materials science, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. The molecular formula and weight of a compound are its most fundamental identifiers. These parameters are indispensable for a multitude of applications, including the stoichiometric calculations for synthesis, the interpretation of analytical data from techniques like mass spectrometry and nuclear magnetic resonance (NMR), and for compliance with regulatory submissions. This document provides a detailed breakdown of the derivation and significance of these properties for 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, a halogenated aromatic compound with potential applications as a synthetic building block.
Molecular Formula Determination: A Systematic Approach
The molecular formula of a compound can be systematically derived from its IUPAC (International Union of Pure and Applied Chemistry) name. The name 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene provides a precise blueprint of its atomic composition.
The derivation proceeds as follows:
Parent Structure : The core of the molecule is "benzene," a six-carbon aromatic ring (C₆). In a substituted benzene ring, the hydrogen count is reduced from the standard six.
Substituents :
1-Bromo : A bromine atom (Br) is attached to the first carbon of the benzene ring.
3-(2-bromoethynyl) : At the third position of the ring, there is an "ethynyl" group, which consists of two carbon atoms joined by a triple bond (-C≡CH). The prefix "2-bromo" indicates that a bromine atom (Br) is attached to the second carbon of this ethynyl group, resulting in the substituent -C≡C-Br.
5-methyl : A methyl group (-CH₃), which contains one carbon and three hydrogen atoms, is located at the fifth position of the benzene ring.
Atom Count :
Carbon (C) : 6 from the benzene ring + 2 from the ethynyl group + 1 from the methyl group = 9 Carbon atoms.
Hydrogen (H) : The benzene ring has three substituents at positions 1, 3, and 5, leaving three hydrogen atoms on the ring (at positions 2, 4, and 6). The methyl group contributes an additional three hydrogen atoms. Total = 3 + 3 = 6 Hydrogen atoms.
Bromine (Br) : There is one bromine atom on the benzene ring and one on the ethynyl group. Total = 2 Bromine atoms.
This systematic analysis leads to the definitive molecular formula.
Molecular Formula: C₉H₆Br₂
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights as recommended by the IUPAC are used for this calculation.[1]
Calculation:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br)
MW = (9 × 12.011) + (6 × 1.008) + (2 × 79.904)
MW = 108.099 + 6.048 + 159.808
MW = 273.955 u
Data Summary
For ease of reference, the fundamental physicochemical properties of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene are summarized in the table below.
Property
Value
IUPAC Name
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Molecular Formula
C₉H₆Br₂
Molecular Weight
273.955 u
Logical Derivation of Molecular Structure
The process of translating the IUPAC name into a chemical structure follows a clear, logical workflow. This can be visualized to better understand the assembly of the molecule from its constituent parts.
Application Notes & Protocols: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Abstract 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a valuable bifunctional building block in synthetic organic chemistry, featuring two distinct carbon-bromine bonds ripe for functionalization. This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a valuable bifunctional building block in synthetic organic chemistry, featuring two distinct carbon-bromine bonds ripe for functionalization. This document provides a detailed guide to the chemoselective palladium-catalyzed cross-coupling reactions involving this substrate. We delve into the mechanistic principles governing the differential reactivity of the aryl C(sp²)-Br bond versus the acetylenic C(sp)-Br bond, providing field-tested protocols for selective Sonogashira coupling. This guide is intended for researchers, medicinal chemists, and materials scientists seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Introduction: The Challenge of Chemoselectivity
Polyhalogenated organic compounds are powerful synthons, offering multiple reaction sites for iterative cross-coupling reactions.[1] However, when a molecule contains two or more identical halogens on different carbon frameworks, as in 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, the primary challenge becomes achieving site-selectivity.[2][3] The substrate possesses an aryl bromide and a bromoalkyne. The ability to selectively functionalize one site while leaving the other intact is crucial for efficient and controlled synthesis, avoiding statistical mixtures of products.
This application note focuses on harnessing the inherent reactivity differences between the C(sp²)-Br and C(sp)-Br bonds to achieve predictable and high-yielding transformations. The protocols described herein prioritize the Sonogashira coupling, a cornerstone reaction for the formation of C-C bonds between sp- and sp²-hybridized carbons.[4][5]
Mechanistic Rationale for Site Selectivity
The selectivity in palladium-catalyzed cross-coupling is predominantly determined during the initial, often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[6][7]
Key Factors Influencing Oxidative Addition:
Bond Dissociation Energy (BDE): While C-Br BDEs are generally similar, the hybridization of the carbon atom plays a significant role. The C(sp)-Br bond is typically more polarized and considered more reactive towards oxidative addition in the context of Sonogashira couplings than the more sterically hindered and electronically different C(sp²)-Br bond on the aromatic ring.[8]
Catalyst System: The choice of palladium source, and particularly the ancillary ligands, can profoundly influence the catalyst's steric and electronic properties, thereby tuning its reactivity and selectivity.[9][10] Bulky, electron-rich phosphine ligands are common, but their specific structure can alter the reaction outcome.
Reaction Type: The nature of the coupling partner and the specific catalytic cycle being employed can favor one site over another. In Sonogashira couplings, the bromoalkyne moiety is an exceptionally competent electrophile.
For 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, the C(sp)-Br bond is the kinetically favored site for Sonogashira cross-coupling. This allows for the selective synthesis of unsymmetrical diynes while preserving the aryl bromide for subsequent, potentially different, cross-coupling reactions.
The Sonogashira Catalytic Cycle
The Sonogashira reaction classically involves a dual catalytic system with palladium and a copper(I) co-catalyst.[5][11] The generally accepted mechanism proceeds via two interconnected cycles.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Palladium Cycle : A Pd(0) species undergoes oxidative addition into the C(sp)-Br bond to form a Pd(II)-alkynyl complex.
Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[12]
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) center, regenerating the copper(I) halide.
Reductive Elimination : The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.[13]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques are required.
Protocol 1: Selective Sonogashira Coupling at the C(sp)-Br Bond
This protocol details the selective coupling of a terminal alkyne to the bromoethynyl group of the substrate.
Objective: To synthesize 1-Bromo-5-methyl-3-(phenylethynyl)benzene.
Reagent/Parameter
M.W. ( g/mol )
Amount (mmol)
Equivalents
Quantity
Purpose
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
275.94
1.0
1.0
276 mg
Substrate
Phenylacetylene
102.14
1.2
1.2
125 µL
Coupling Partner
PdCl₂(PPh₃)₂
701.90
0.03
0.03
21 mg
Palladium(II) Pre-catalyst
Copper(I) Iodide (CuI)
190.45
0.05
0.05
10 mg
Co-catalyst for acetylide formation
Triethylamine (Et₃N)
101.19
3.0
3.0
418 µL
Base to deprotonate alkyne & neutralize HBr byproduct
Tetrahydrofuran (THF), Anhydrous
-
-
-
10 mL
Anhydrous, degassed reaction solvent
Step-by-Step Procedure:
Flask Preparation: To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (10 mg, 0.05 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the Pd(0) active species.
Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene (276 mg, 1.0 mmol).
Solvent and Base: Add anhydrous, degassed THF (10 mL) via syringe, followed by triethylamine (418 µL, 3.0 mmol). The amine base is crucial for generating the reactive copper acetylide species.[2]
Add Coupling Partner: Add phenylacetylene (125 µL, 1.2 mmol) dropwise via syringe. A slight excess ensures complete consumption of the limiting substrate.
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.[14]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The product will be less polar than the starting material.
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL) to quench the reaction and dissolve amine salts.[12]
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 98:2 hexane/ethyl acetate) to yield the pure product.
Data Analysis and Characterization
TLC Analysis: Visualize spots under UV light (254 nm). The product should have a higher Rf value than the starting material.
¹H NMR Spectroscopy: Expect to see the disappearance of the terminal alkyne proton from phenylacetylene (if present) and the appearance of characteristic aromatic signals for the newly formed structure. The signals for the methyl group (~2.3 ppm) and the aromatic protons on the central ring should remain.
¹³C NMR Spectroscopy: The appearance of two new quaternary carbon signals in the alkyne region (~80-95 ppm) is indicative of successful coupling.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product, C₁₅H₁₁Br (m/z = 270.00/272.00), exhibiting the characteristic isotopic pattern for a single bromine atom.
Experimental Workflow
Caption: General experimental workflow for selective Sonogashira coupling.
Ensure rigorous inert atmosphere technique. Use freshly distilled/anhydrous solvents. Use a fresh bottle of amine base. Increase catalyst loading slightly (e.g., to 5 mol%).
Homocoupling of Alkyne
Reaction run in the presence of oxygen; No copper catalyst (in copper-free variants).
Thoroughly degas all solvents and reagents before use. For copper-catalyzed reactions, ensure CuI is added.
Reaction Stalls
Catalyst deactivation; Low reaction temperature.
Gently warm the reaction mixture to 40-50 °C. Add a fresh portion of the palladium catalyst.
Multiple Products
Reaction at the aryl bromide site; Impure starting materials.
Confirm starting material purity. Use milder conditions (room temp) to favor C(sp)-Br reaction. Different ligands may be needed to improve selectivity.
References
BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene.
BenchChem (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
Chen, et al. (2024).
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
Fairweather, N. T., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications - Chemical Reviews. [Link]
Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
Vantourout, J. C., et al. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
Hsieh, H.-P., et al. (2007). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. ResearchGate. [Link]
Zang, H., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
Nolan, S. P., et al. (2011). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
De Vleeschouwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
Gstöttmayr, C., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 603-611. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
Conditions for Sonogashira coupling with bromoethynyl arenes
Executive Summary & Scope This Application Note addresses the optimization of Sonogashira cross-coupling conditions, specifically targeting the reactivity of bromoethynyl arenes (1-bromo-2-arylacetylenes). Critical Disti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This Application Note addresses the optimization of Sonogashira cross-coupling conditions, specifically targeting the reactivity of bromoethynyl arenes (1-bromo-2-arylacetylenes).
Critical Distinction: The term "bromoethynyl arene" presents a dichotomy in synthetic logic which this guide addresses via two distinct pathways:
Pathway A (Standard Sonogashira): The coupling of Aryl Bromides (Ar-Br) with Ethynyl Arenes (Ar-C≡CH). This is the canonical reaction for synthesizing diarylalkynes.
Pathway B (Alkynyl Halide Coupling): The use of 1-(Bromoethynyl)arenes (Ar-C≡C-Br) as the electrophilic partner reacting with terminal alkynes. This pathway creates unsymmetrical 1,3-diynes (
) and operates at the intersection of Sonogashira and Cadiot-Chodkiewicz methodologies.
This guide prioritizes high-fidelity protocols, mechanistic control over homocoupling (Glaser) side-reactions, and scalability.
Mechanistic Insight & Causality
The success of these couplings relies on balancing the dual catalytic cycles of Palladium (Pd) and Copper (Cu).
The Electrophile's Role:
In Pathway A , the oxidative addition of Pd(0) into the
bond is the rate-determining step (RDS). Electron-rich aryl bromides require bulky, electron-rich phosphine ligands (e.g., , XPhos) to facilitate this.
In Pathway B , the oxidative addition occurs into the
bond of the bromoethynyl arene. This bond is generally weaker and more reactive than , often allowing for milder conditions, but it increases the risk of alkyne polymerization.
The Copper Effect & The Glaser Trap:
Cu(I) activates the terminal alkyne via
-coordination, lowering the pKa of the acetylenic proton (~25) for deprotonation by the amine base.
Risk: In the presence of
, the resulting Cu-acetylide undergoes oxidative dimerization (Glaser coupling), consuming the starting material. Strict anaerobic conditions are non-negotiable.
Visualizing the Catalytic Architecture
Figure 1: The dual catalytic cycle. Note the critical Transmetallation interface where the Copper cycle feeds the Palladium cycle.[1][2] Oxygen intrusion at the Cu-Acetylide stage triggers irreversible Glaser homocoupling.
Experimental Protocols
Protocol A: Standard Coupling (Aryl Bromide + Ethynyl Arene)
Target: Synthesis of unsymmetrical diarylalkynes.
Reagents:
Aryl Bromide (1.0 equiv)
Ethynyl Arene (1.2 equiv)
Catalyst:
(2-5 mol%)
Co-Catalyst: CuI (1-3 mol%)
Base: Triethylamine (
) or Diisopropylamine (DIPA) (3.0 equiv)
Solvent: THF or DMF (Anhydrous, degassed)
Step-by-Step Methodology:
Vessel Preparation: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon (3x).
Solvent Degassing: Sparge the solvent (THF/DMF) with Argon for 30 minutes prior to use. Rationale: Removes dissolved
to prevent Glaser coupling.
Charge Reagents: Add
, CuI, and Aryl Bromide to the vessel under Argon flow.
Liquid Addition: Add the degassed solvent, followed by the Base and finally the Ethynyl Arene via syringe.
Reaction: Seal the vessel. Stir at 60°C (for activated bromides) to 80°C (for deactivated/neutral bromides) for 4-12 hours.
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the Aryl Bromide.
Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate and purify via silica gel chromatography.
).
Note: This substrate class () is highly reactive. Milder conditions are required to prevent polymerization.
Reagents:
1-Bromo-2-arylacetylene (1.0 equiv)
Terminal Alkyne (1.1 equiv)
Catalyst:
(2 mol%) or
Co-Catalyst: CuI (2 mol%)
Base: Diisopropylamine (2.0 equiv)
Solvent: Toluene or Benzene (Degassed)
Step-by-Step Methodology:
Pre-Cooling: Prepare the reaction vessel as above. Maintain the system at 0°C (Ice bath) during the initial addition.
Catalyst Loading: Add
and CuI to the vessel.
Substrate Addition: Dissolve the 1-bromo-2-arylacetylene in toluene and add to the catalyst mixture.
Nucleophile Addition: Add the terminal alkyne and amine base dropwise at 0°C.
Critical Control: Rapid addition can cause exotherms that lead to polymerization of the diynes.
Reaction: Allow the mixture to warm to Room Temperature (25°C) . Stir for 2-6 hours.
Note: Unlike aryl bromides, alkynyl bromides rarely require heating. Heating >40°C often degrades the product.
Quench: Quench with saturated
solution (removes residual Cu). Extract with ether/EtOAc.
Critical Parameter Optimization
Use the following reference table to troubleshoot or optimize yields based on substrate electronics.
Parameter
Standard Condition
Optimization for Steric Bulk/Deactivated Ar-Br
Optimization for Alkynyl Bromides (Diyne Synthesis)
Catalyst
+ XPhos or SPhos
(Tetrakis)
Base
(Triethylamine)
(Inorganic base often helps)
DIPA or Pyrrolidine (Milder)
Solvent
THF, DMF
1,4-Dioxane, Toluene
Benzene, Toluene (Non-polar preferred)
Temp
60-80°C
80-100°C
0°C to 25°C (Crucial)
Additives
None
TBAF (if using silyl-protected alkynes)
Hydroxylamine () - Reduces Cu(II) to Cu(I)
Safety & Handling
Explosion Hazard: Copper acetylides are shock-sensitive explosives when dry. Never allow the reaction residue to dry out completely before quenching with acid/ammonium chloride.
Bromoethynyl Arenes: These compounds can be unstable. Store at -20°C under Argon. Do not distill at high temperatures; purification via column chromatography is safer.
Toxicology: Aryl bromides and phosphines are toxic. Manipulate all reagents in a fume hood.
References
Sonogashira Coupling Overview: Sonogashira, K. (2002).[3] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46–49.[3] Link
Synthesis of Bromoethynyl Arenes: Moodapelly, S. K., et al. (2017).[4][5][6] Controlled Reactivity of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Selective Synthesis of 1-(Bromoethynyl)arenes.[5][6][7] Advanced Synthesis & Catalysis, 359(9), 1535–1540.[4][8] Link
Coupling of 1-Bromoalkynes (Diyne Synthesis): Wang, S., et al. (2011).[9] Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes.[9] Synthesis, 2011(10), 1541-1546. Link
Inverse Sonogashira: Dudnik, A. S., & Gevorgyan, V. (2010). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.[10] Angewandte Chemie International Edition, 49(12), 2096–2098. Link
General Protocols: Organic Chemistry Portal. Sonogashira Coupling. Link
Application Note: One-Pot Synthesis of Polyynes via Bromoalkyne Intermediates
Abstract This guide details the one-pot synthesis of unsymmetrical polyynes utilizing 1-bromoalkynes as transient intermediates.[1] While traditional methods require the isolation of potentially unstable and explosive br...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the one-pot synthesis of unsymmetrical polyynes utilizing 1-bromoalkynes as transient intermediates.[1] While traditional methods require the isolation of potentially unstable and explosive bromoalkynes, this protocol integrates bromination and Cadiot-Chodkiewicz cross-coupling into a single streamlined workflow.[2] This approach minimizes handling of hazardous intermediates, reduces solvent waste, and improves overall yield for conjugated sp-carbon chains (
) essential for molecular wires, optoelectronics, and natural product synthesis.
Introduction & Strategic Rationale
Polyynes (oligoynes) are linear carbon chains featuring alternating single and triple bonds. Their synthesis is often plagued by the instability of the sp-carbon backbone, which is susceptible to cross-linking and explosive decomposition in the solid state.
The Cadiot-Chodkiewicz (C-C) coupling is the gold standard for synthesizing unsymmetrical polyynes. It couples a terminal alkyne with a 1-haloalkyne (typically bromo- or iodoalkyne) using a Copper(I) catalyst.[1][3][4]
Why One-Pot?
Safety: 1-Bromoalkynes are shock-sensitive and volatile. In-situ generation avoids the isolation of these energetic hazards.[2]
Stability: Polyynes degrade rapidly upon exposure to light and oxygen. A one-pot system minimizes environmental exposure.
Efficiency: Eliminates intermediate purification steps (chromatography), crucial for maintaining throughput in library synthesis.
Mechanistic Principles
The reaction relies on two distinct mechanistic phases occurring sequentially in the reactor.
Phase 1: Electrophilic Bromination
Terminal alkynes are converted to 1-bromoalkynes using N-Bromosuccinimide (NBS) and Silver Nitrate (AgNO₃) . The Ag(I) activates the alkyne, allowing mild bromination by NBS.
Phase 2: Cadiot-Chodkiewicz Catalytic Cycle
The coupling follows a Cu(I)/Cu(III) catalytic cycle (or a radical Cu(I)/Cu(II) pathway, though the oxidative addition model is the standard working hypothesis for optimization).
π-Complexation: Cu(I) coordinates to the terminal alkyne.
Deprotonation: The amine base removes the acetylenic proton, forming a Copper(I) Acetylide .
Oxidative Addition: The 1-bromoalkyne adds to the Cu(I) species, forming a transient Cu(III) intermediate.
Reductive Elimination: The C-C bond forms, releasing the diyne and regenerating Cu(I).
Critical Reagent:Hydroxylamine hydrochloride (
) is added to reduce any adventitious Cu(II) back to catalytically active Cu(I), preventing the oxidative homocoupling (Glaser coupling) of the terminal alkyne.
Mechanistic Visualization
Figure 1: The Cadiot-Chodkiewicz catalytic cycle.[3][4] Note the critical role of the reductant in maintaining the Cu(I) oxidation state to prevent Glaser homocoupling.
Experimental Protocol: One-Pot Synthesis
Target: Synthesis of unsymmetrical 1,3-diyne (
).
Scale: 1.0 mmol (Adjustable).
Reagents & Equipment[5]
Alkyne A (Substrate 1): 1.0 mmol (To be brominated)
Alkyne B (Substrate 2): 1.2 mmol (The nucleophile)
Checkpoint: Monitor by TLC. The bromoalkyne usually has a slightly higher
than the starting alkyne.
Clarification: Once conversion is complete, the mixture will contain precipitated succinimide and silver salts. Pass the solution through a short pad of Celite or a syringe filter into a fresh reaction vessel. Rinse with 2 mL Acetone.
Note: Do NOT evaporate to dryness. Bromoalkynes are volatile and unstable.
Phase B: Cross-Coupling
Catalyst Prep: To the filtrate from Phase A, add Methanol (5 mL) to increase polarity for the copper catalyst.
Loading: Add Hydroxylamine hydrochloride (20 mg) and CuCl (5 mg, 5 mol%). The solution may turn slightly green/blue; hydroxylamine ensures it returns to a yellowish/clear Cu(I) state.
Substrate Addition: Add Alkyne B (1.2 mmol).
Initiation: Cool the mixture to 0°C (ice bath). Add n-Butylamine (3.0 mmol) dropwise over 5 minutes.
Caution: Exothermic reaction. Rapid addition can cause homocoupling.
Completion: Allow to warm to room temperature and stir for 2–4 hours.
Endpoint: TLC should show the disappearance of the bromoalkyne intermediate and the appearance of a highly fluorescent (blue/purple under UV) product.
Phase C: Workup
Quench with saturated aqueous
(10 mL).
Extract with Diethyl Ether or Hexanes (
mL).
Tip: Avoid chlorinated solvents if possible to prevent halogen exchange, though DCM is acceptable for workup.
Wash combined organics with water and brine. Dry over
.
Concentrate in the dark at reduced pressure (keep bath temp < 30°C).
Data & Performance Metrics
The following table summarizes expected yields and selectivity based on the steric bulk of the alkynes, a critical factor in C-C coupling.
Alkyne A (Bromo-partner)
Alkyne B (Nucleophile)
Yield (%)
Homocoupling (Glaser)
Notes
Phenylacetylene
TIPS-acetylene
85-92%
< 2%
High yield due to steric protection of TIPS.
Hex-1-yne
Phenylacetylene
65-75%
5-10%
Aliphatic bromoalkynes are less stable.
TMS-acetylene
Phenylacetylene
70-80%
< 5%
TMS is labile; avoid high pH/temp.
4-Nitrophenylacetylene
TIPS-acetylene
88%
< 1%
Electron-withdrawing groups enhance rate.
Troubleshooting Guide (Self-Validating Systems)
Observation
Root Cause
Corrective Action
Blue/Green Reaction Mixture
Oxidation of Cu(I) to Cu(II).
Add more ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
immediately until solution clears/yellows.
Homocoupling (Alkyne B-B)
Oxygen leak or fast addition.
Degas solvents thoroughly (sparge with ). Add amine slower.
Low Yield of Bromoalkyne
Old NBS or wet solvent.
Recrystallize NBS from water; dry acetone over molecular sieves.
Keep reaction in the dark (foil). Keep temp < 25°C.
Safety & Handling (Critical)
Explosion Hazard: Solid polyynes and bromoalkynes are potentially explosive. Never scrape solid residues. Always redissolve in solvent before handling.
Light Sensitivity: Polyynes cross-link under UV/Visible light. Use amber glassware or aluminum foil wrapping.
Toxicity: Bromoalkynes are alkylating agents. Use double gloves and work in a fume hood.
References
Alami, M., & Ferri, F. (1996). One-pot synthesis of unsymmetrical 1,3-diynes. Tetrahedron Letters, 37(16), 2763-2766. Link
Shi Shun, A. L. K., & Tykwinski, R. R. (2006).[6][7][8] Synthesis of Naturally Occurring Polyynes.[6][5][7][8] Angewandte Chemie International Edition, 45(7), 1034-1057.[8] Link
Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018).[1] Synthesis of 1,3-Diynes Via Cadiot–Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes.[1][2] Organic Letters, 20(21), 6845–6849. Link
Chodkiewicz, W. (1957).[9] Synthesis of acetylenic compounds. Annales de Chimie (Paris), 2, 819–869. (Seminal Reference).
Chalifoux, W. A., & Tykwinski, R. R. (2010).[10] Toward carbyne: Synthesis and stability of really long polyynes. Comptes Rendus Chimie, 12(3-4), 341-358.[11] Link[11]
Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Introduction 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a versatile building block in organic synthesis, offering multiple reaction sites for the strategic introduction of molecular complexity. This guide provides a c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a versatile building block in organic synthesis, offering multiple reaction sites for the strategic introduction of molecular complexity. This guide provides a comprehensive overview of the regioselective functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the differential reactivity of the aryl bromide and the bromoalkyne moieties, enabling selective modifications at either position. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this unique substrate for the synthesis of novel chemical entities.
The key to the regioselective functionalization of 1-bromo-3-(2-bromoethynyl)-5-methylbenzene lies in the distinct electronic and steric environments of the two bromine atoms. The bromoalkyne (C(sp)-Br) is generally more reactive than the aryl bromide (C(sp²)-Br) in many palladium-catalyzed cross-coupling reactions due to the higher s-character of the sp-hybridized carbon, which makes the C-Br bond more polarized and susceptible to oxidative addition.[1][2] This differential reactivity allows for a stepwise and controlled functionalization of the molecule.
Synthesis of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
A plausible synthetic route to the title compound begins with commercially available 1,3-dibromo-5-methylbenzene. This approach involves a Sonogashira coupling to introduce the ethynyl group, followed by bromination of the terminal alkyne.
Protocol: Synthesis of 1-Bromo-3-ethynyl-5-methylbenzene
This protocol outlines the selective Sonogashira coupling of 1,3-dibromo-5-methylbenzene with a protected alkyne, followed by deprotection.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-5-methylbenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
Add anhydrous toluene and triethylamine (2.0 equiv).
Add ethynyltrimethylsilane (1.1 equiv) dropwise to the stirred solution.
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.
Concentrate the filtrate under reduced pressure. The crude product is then dissolved in THF.
To the THF solution, add TBAF (1.1 equiv) and stir at room temperature for 1 hour.
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 1-bromo-3-ethynyl-5-methylbenzene.
Protocol: Bromination of 1-Bromo-3-ethynyl-5-methylbenzene
This protocol describes the bromination of the terminal alkyne to yield the target compound.
Materials:
1-Bromo-3-ethynyl-5-methylbenzene
N-Bromosuccinimide (NBS)
Silver nitrate (AgNO₃), catalytic amount
Acetone
Dichloromethane (DCM)
Saturated aqueous NaHCO₃
Brine
Anhydrous Na₂SO₄
Procedure:
Dissolve 1-bromo-3-ethynyl-5-methylbenzene (1.0 equiv) in acetone.
Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of silver nitrate.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, remove the acetone under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexanes) to yield 1-bromo-3-(2-bromoethynyl)-5-methylbenzene.
Regioselective Functionalization Protocols
The following protocols detail the selective functionalization of 1-bromo-3-(2-bromoethynyl)-5-methylbenzene at either the bromoalkyne or the aryl bromide position. The choice of reaction conditions, particularly the catalyst and ligands, is crucial for achieving high regioselectivity.
Sonogashira Coupling: Selective Functionalization of the Bromoalkyne
The higher reactivity of the C(sp)-Br bond allows for its selective coupling under milder conditions compared to the C(sp²)-Br bond.[1][2]
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-3-(2-bromoethynyl)-5-methylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).
Add anhydrous THF and triethylamine (2.0 equiv).
Add the terminal alkyne (1.1 equiv) dropwise.
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
Concentrate the filtrate and purify the residue by column chromatography to obtain the product functionalized at the alkyne position.
Regioselective Sonogashira Coupling at the Bromoalkyne
Suzuki Coupling: Stepwise Functionalization
Similar to the Sonogashira coupling, the bromoalkyne is expected to be more reactive in Suzuki couplings. This allows for a two-step functionalization, first at the alkyne and then at the aryl position.
In a reaction vessel, combine 1-bromo-3-(2-bromoethynyl)-5-methylbenzene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
Degas the vessel and backfill with an inert gas.
Add the dioxane/water solvent mixture.
Heat the reaction to 80 °C and stir for 6-12 hours.
After cooling, dilute with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to yield the product functionalized at the alkyne.
Protocol 2: Subsequent Coupling at the Aryl Bromide
The product from Protocol 1 can then be subjected to a second Suzuki coupling under more forcing conditions to functionalize the aryl bromide.
Materials:
Product from Protocol 1
A different arylboronic acid
Pd(PPh₃)₄
Na₂CO₃
Toluene/Ethanol/Water (2:1:1)
Procedure:
Combine the mono-functionalized product (1.0 equiv), the second arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (3.0 equiv).
Add the solvent mixture and degas.
Heat the reaction to 100 °C and stir for 12-24 hours.
Work-up and purify as described in Protocol 1 to obtain the di-functionalized product.
Stepwise Suzuki Coupling Workflow
Stille Coupling: Orthogonal Functionalization
The principles of differential reactivity also apply to Stille couplings, allowing for a similar stepwise functionalization strategy.[3]
Protocol 1: Selective Coupling at the Bromoalkyne
Materials:
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Organostannane (e.g., tributyl(phenyl)tin)
Pd(PPh₃)₄
LiCl (Lithium chloride)
Toluene, anhydrous
Procedure:
To a Schlenk flask, add 1-bromo-3-(2-bromoethynyl)-5-methylbenzene (1.0 equiv), the organostannane (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and LiCl (3.0 equiv).
Add anhydrous toluene and degas the mixture.
Heat to 90 °C and stir for 8-16 hours.
Upon completion, cool the reaction and quench with a saturated aqueous KF solution to precipitate the tin byproducts.
Filter the mixture and extract the filtrate with ethyl acetate.
Wash the organic layer with brine, dry, and concentrate.
Purify by column chromatography.
Protocol 2: Subsequent Coupling at the Aryl Bromide
The resulting mono-coupled product can be further functionalized at the aryl bromide position using a different organostannane under similar or slightly more forcing conditions (e.g., higher temperature).
Stepwise Stille Coupling Workflow
Data Summary
The following table summarizes the key parameters for the regioselective functionalization of 1-bromo-3-(2-bromoethynyl)-5-methylbenzene.
Reaction
Selective Site
Catalyst
Ligand
Base
Solvent
Temperature (°C)
Sonogashira
Bromoalkyne
Pd(PPh₃)₂Cl₂ / CuI
PPh₃
Et₃N
THF
Room Temp
Suzuki (Step 1)
Bromoalkyne
Pd(dppf)Cl₂
dppf
K₂CO₃
Dioxane/H₂O
80
Suzuki (Step 2)
Aryl Bromide
Pd(PPh₃)₄
PPh₃
Na₂CO₃
Toluene/EtOH/H₂O
100
Stille (Step 1)
Bromoalkyne
Pd(PPh₃)₄
PPh₃
-
Toluene
90
Stille (Step 2)
Aryl Bromide
Pd(PPh₃)₄
PPh₃
-
Toluene
110
Conclusion
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a highly valuable synthetic intermediate that allows for programmed, regioselective functionalization. By carefully selecting the reaction conditions, chemists can selectively target either the bromoalkyne or the aryl bromide moiety, enabling the construction of complex and diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
Buchwald, S. L., et al. (2008). A green, copper-free method for Sonogashira cross-couplings of aryl bromides with terminal alkynes using water as the sole solvent at room temperature. Organic Letters, 10(17), 3793-3796. [Link]
Goss, R. J. M., et al. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 12(10), 2695-2700. [Link]
OpenOChem Learn. Strategies for Synthesizing Disubstituted Benzenes. [Link]
Knochel, P., et al. (2010). Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 15(12), 9144-9155. [Link]
Baran, P. S. Directed Metalation: A Survival Guide. [Link]
Royal Society of Chemistry. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
Maleczka, R. E., Jr., & Smith, M. R., III. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Molecules, 25(8), 1833. [Link]
Fiveable. Stille Coupling - Organic Chemistry II Key Term. [Link]
Preventing homocoupling side reactions in bromoalkyne coupling
Topic: Preventing Homocoupling in Cadiot-Chodkiewicz Reactions Core Directive & Scope Objective: To provide a definitive technical guide for suppressing homocoupling side reactions during the synthesis of unsymmetrical 1...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Homocoupling in Cadiot-Chodkiewicz Reactions
Core Directive & Scope
Objective: To provide a definitive technical guide for suppressing homocoupling side reactions during the synthesis of unsymmetrical 1,3-diynes via Cadiot-Chodkiewicz coupling.
Target Audience: Synthetic organic chemists and process development scientists encountering yield losses due to Glaser (alkyne dimerization) or reductive haloalkyne coupling.
The Central Conflict: The Cadiot-Chodkiewicz reaction relies on a Copper(I) catalytic cycle.[1][2][3][4] However, the presence of trace oxidants (Oxygen) or improper stoichiometry converts the catalyst to Copper(II), which immediately triggers the Glaser homocoupling of the terminal alkyne. Success depends entirely on maintaining the Cu(I) oxidation state.
The Mechanistic Battlefield
To prevent side reactions, one must understand the competition between the desired Heterocoupling and the unwanted Homocoupling .
The Diagnostic Framework
The Good (Cadiot-Chodkiewicz): Requires Cu(I) .[1][2][3][4][5][6][7][8] The terminal alkyne undergoes oxidative addition to a Cu(I)-acetylide, followed by reaction with the bromoalkyne.
The Bad (Glaser/Hay): Requires Cu(II) and Oxygen . If Cu(I) oxidizes to Cu(II), it acts as a single-electron oxidant, dimerizing the terminal alkyne into a symmetrical diyne.
The Ugly (Reductive Dimerization): The bromoalkyne itself can dimerize if the terminal alkyne concentration is too low or if the catalyst load is excessive, often mediated by halogen exchange.
Visualizing the Pathway Competition
The following diagram illustrates the bifurcation point where the reaction succeeds or fails based on the oxidation state of Copper.
Figure 1: The Mechanistic Fork.[3] Oxygen ingress forces the system into the Glaser cycle (Red), while maintaining Cu(I) ensures the desired Cross-Coupling (Green).
Optimized Experimental Protocol
This protocol is designed as a self-validating system . It uses hydroxylamine as a chemical "fuse" to ensure the catalyst remains active.
Prevention: Sparge MeOH with Argon for 20 mins or use Freeze-Pump-Thaw. is the primary fuel for Glaser coupling.
2
Catalyst Prep
Dissolve CuCl (catalytic) and (excess) in the amine/solvent mix.
3
The "Color Check"
Validation: The solution should be colorless or pale yellow . If it turns Blue/Green , Cu(II) is present. Add more hydroxylamine until colorless.
4
Bromoalkyne Addition
Add the 1-bromoalkyne first. Cool to 0°C.
5
Slow Alkyne Addition
Add the terminal alkyne dropwise (syringe pump recommended) over 30-60 mins.
6
Monitoring
Monitor by TLC. If the "Blue" color returns, pause and add trace hydroxylamine crystals immediately.
Troubleshooting Matrix (Q&A)
Q1: I see two spots on my TLC: one is my product, the other is a non-polar spot that glows blue under UV. What is it?
Diagnosis: This is likely the Glaser homocoupling product (symmetric diyne). These are often highly fluorescent.
Root Cause: Oxygen ingress or insufficient reducing agent converted your Cu(I) to Cu(II).
Fix:
Check your inert gas line for leaks.
Increase the loading of Hydroxylamine hydrochloride.
Crucial: Reduce the addition rate of the terminal alkyne. If the terminal alkyne concentration is high, it competes for the copper faster than the bromoalkyne can react.
Q2: My reaction turns dark green/blue within minutes. Is this normal?
Diagnosis: No. This indicates rapid oxidation of the catalyst to Cu(II).
Immediate Action: Add solid crystals of hydroxylamine hydrochloride directly to the flask until the solution returns to yellow/colorless.
Prevention: Ensure your amine base is fresh. Old amines often absorb significant amounts of
and moisture, which can affect the reduction potential.
Q3: I am getting the homocoupling of the bromoalkyne (R'-C≡C-C≡C-R'). How is this possible?
Diagnosis: Reductive dimerization.
Root Cause: This often happens if the terminal alkyne is added too slowly or if the catalyst loading is too high, allowing the copper to interact solely with the bromoalkyne.
Fix:
Reverse the addition order (add bromoalkyne to the alkyne) only if the alkyne is not prone to Glaser coupling.
Otherwise, maintain a slight excess of the terminal alkyne (1.1 equiv) and increase its addition rate slightly.
Q4: Can I use Sodium Ascorbate instead of Hydroxylamine?
Answer: Yes, and it is often preferred for "greener" profiles. Recent studies (Fung et al., 2023) demonstrate that ascorbate allows for air-tolerant Cadiot-Chodkiewicz couplings by constantly scavenging oxygen and resetting the copper catalyst.
Decision Logic for Troubleshooting
Use this flow to diagnose yield issues during the reaction.
Figure 2: Troubleshooting Logic Flow. Follow the path based on visual cues (color) and analytical data (TLC).
References
Chodkiewicz, W. (1957).[6] Ann.[6] Chim. (Paris), 2, 819–69.[6] (The foundational text establishing the amine/Cu(I) protocol).
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[1][2][4][9] Organic Letters, 25(45), 8145–8149. Link[4]
Alami, M., & Ferri, F. (1996). Mild and efficient synthesis of 1,3-diynes: A simple procedure for the Cadiot-Chodkiewicz coupling. Tetrahedron Letters, 37(16), 2763-2766. Link
Troubleshooting catalyst poisoning in Sonogashira reactions of haloalkynes
Welcome to the technical support center for troubleshooting Sonogashira reactions involving haloalkyne coupling partners. This guide is designed for researchers, scientists, and drug development professionals to rapidly...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting Sonogashira reactions involving haloalkyne coupling partners. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during this powerful C-C bond-forming reaction. The unique reactivity of haloalkynes presents specific challenges, primarily related to catalyst stability and side reactions. This resource provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black and stalls shortly after adding the haloalkyne. What's happening?
A1: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, halting the catalytic cycle. Haloalkynes, particularly iodo- and bromoalkynes, can be potent catalyst poisons.
Causality:
Oxidative Addition of Haloalkyne: Unlike the desired oxidative addition of the aryl/vinyl halide, haloalkynes can also undergo oxidative addition to the Pd(0) center. This can lead to a series of unproductive pathways that result in the formation of palladium black.
Impurities: Trace impurities in your haloalkyne, such as dihaloalkenes or residual acid from the synthesis, can rapidly poison the catalyst.[1]
Solvent Effects: Certain solvents, particularly tetrahydrofuran (THF), have been anecdotally reported to promote the formation of palladium black in some Sonogashira reactions.[1][2]
Troubleshooting Steps:
Purify the Haloalkyne: Ensure your haloalkyne is of the highest purity. Consider purification by flash chromatography or distillation immediately before use.
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) center and sterically hinder the unwanted oxidative addition of the haloalkyne.[3]
Slow Addition: Add the haloalkyne to the reaction mixture slowly via a syringe pump. This keeps the instantaneous concentration of the haloalkyne low, favoring the desired cross-coupling pathway.[4]
Re-evaluate Your Solvent: If using THF, consider switching to other common Sonogashira solvents like N,N-dimethylformamide (DMF), acetonitrile, or using the amine base as the solvent.[1]
Q2: I'm observing a significant amount of a diyne byproduct. How can I suppress this homocoupling?
A2: The formation of a 1,3-diyne is a result of the Glaser-Hay homocoupling of your terminal alkyne, a common side reaction in copper-cocatalyzed Sonogashira reactions.[4][5][6][7] This is particularly problematic when the cross-coupling reaction is sluggish.
Causality:
Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[4][5][8]
High Copper Concentration: Elevated concentrations of the Cu(I) cocatalyst can accelerate the Glaser coupling pathway.[4][5]
Slow Cross-Coupling: If the main Sonogashira catalytic cycle is slow (e.g., due to an unreactive halide), the concentration of the copper acetylide builds up, increasing the likelihood of homocoupling.
Troubleshooting Steps:
Ensure Rigorously Inert Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[4] Maintain a positive pressure of inert gas throughout the reaction.
Reduce Copper Loading: Titrate down the amount of your Cu(I) cocatalyst. Often, significantly less than 1 mol% is sufficient.
Slow Alkyne Addition: As with preventing catalyst decomposition, adding the terminal alkyne slowly can minimize its concentration and disfavor homocoupling.[4]
Consider Copper-Free Conditions: For particularly stubborn cases, switching to a copper-free Sonogashira protocol is a highly effective solution.[1][5][6][7] These reactions may require more specialized ligands and/or higher temperatures but completely eliminate the Glaser-Hay pathway.[1]
Advanced Troubleshooting
Q3: My reaction with a bromoalkyne is very slow and gives low yields. How can I improve it?
A3: Bromoalkynes are generally less reactive than their iodoalkyne counterparts. Overcoming this lower reactivity often requires a more carefully optimized catalytic system.
Causality:
Slower Reductive Elimination: The rate-limiting step in many cross-coupling reactions is the final reductive elimination from the Pd(II) intermediate to form the C-C bond and regenerate the Pd(0) catalyst. The Pd-Br bond can influence the electronics and sterics of this step.
Ligand Dissociation: Efficient reductive elimination often requires the dissociation of a ligand from the palladium center. If the ligand is too strongly bound, this step can be slow.
Troubleshooting Strategies:
Ligand Choice is Critical: This is the most important parameter. For bromoalkynes, consider using more sophisticated, electron-rich, and bulky phosphine ligands. Ligands like XPhos or SPhos can significantly accelerate the reaction.
Increase Temperature: While many Sonogashira reactions can be run at room temperature, less reactive coupling partners often require heating.[1][6] Try incrementally increasing the reaction temperature to 40-60 °C.
Choice of Base: The amine base plays a crucial role in the reaction, not only as a proton scavenger but also by potentially coordinating to the palladium center.[9] For challenging couplings, consider switching from triethylamine to a bulkier or more basic amine like diisopropylethylamine (DIPEA) or piperidine.[9]
Q4: I'm attempting a Sonogashira reaction with a chloroalkyne and getting no product. Is this feasible?
A4: Chloroalkynes are the least reactive of the haloalkynes and present a significant challenge for Sonogashira coupling. Standard conditions will likely fail. However, with a highly active catalytic system, this transformation is possible.
Causality:
Difficult Oxidative Addition/Transmetalation: The C-Cl bond is stronger than C-Br or C-I, making the initial steps of the catalytic cycle more difficult.
Catalyst Deactivation: The higher temperatures and longer reaction times required for chloroalkynes increase the probability of catalyst decomposition.
High-Activity Protocols:
Specialized Ligands are Essential: N-heterocyclic carbene (NHC) ligands are often required for the successful coupling of chloroalkynes.[3][6] These ligands are strong sigma-donors and form very stable complexes with palladium, promoting the necessary reactivity while resisting decomposition.
Strongly Basic Conditions: The use of a strong, non-coordinating base like potassium carbonate or cesium carbonate may be necessary to facilitate the reaction.[3]
Palladacycle Precatalysts: Advanced precatalysts, such as PEPPSI-type catalysts, are often employed for these challenging reactions as they are designed for high stability and activity.[6]
Additive Effects: In some cases, the addition of a halide scavenger, such as a silver salt, can be beneficial, although this adds cost and complexity to the reaction.
Data & Protocols
Table 1: Troubleshooting Summary for Sonogashira Reactions of Haloalkynes
Symptom
Likely Cause(s)
Recommended Actions
Reaction turns black, stalls
Catalyst decomposition (palladium black formation)[1]
Purify haloalkyne, use bulky/electron-rich ligands, slow addition of haloalkyne, change solvent.
Use fresh catalyst, purify all reagents, use anhydrous and degassed solvents and bases.[1][4]
Protocol 1: General Procedure for a Robust Sonogashira Coupling with a Bromoalkyne
This protocol incorporates best practices to minimize catalyst poisoning and side reactions.
Flask Preparation: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Solvent and Base Addition: Add degassed solvent (e.g., DMF, 5 mL) and degassed amine base (e.g., DIPEA, 3.0 mmol) via syringe.
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
Slow Addition of Haloalkyne: In a separate, dry syringe, prepare a solution of the bromoalkyne (1.1 mmol) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous work-up and purification.
Visualizing the Problem: Catalyst Deactivation & Troubleshooting
Understanding the pathways of catalyst deactivation is key to effective troubleshooting.
Diagram 1: The Sonogashira Catalytic Cycle and Off-Cycle Poisoning
Caption: The desired Sonogashira cycle versus the catalyst poisoning pathway initiated by haloalkynes.
Diagram 2: Troubleshooting Workflow for a Failing Reaction
Caption: A systematic decision tree for troubleshooting common Sonogashira reaction failures.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
Mechanism of the copper-free palladium-catalyzed Sonagashira reactions: multiple role of amines. PubMed.
Sonogashira coupling. Wikipedia.
Copper-free Sonogashira coupling. The chemical reaction database.
Troubleshooting guide for Sonogashira coupling failures. BenchChem.
Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research - ACS Publications.
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
Sonogashira Coupling. Chemistry LibreTexts.
Struggling to make a sonogashira coupling reaction happen. Reddit.
Minimizing debromination byproducts during cross-coupling reactions
Ticket ID: #DBR-001 Topic: Suppression of Competitive Hydrodebromination in Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic Triage: The "Fork in the...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DBR-001
Topic: Suppression of Competitive Hydrodebromination in Pd-Catalyzed Cross-Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Triage: The "Fork in the Road"
Before optimizing, you must diagnose the mechanism. Hydrodebromination (Ar-Br
Ar-H) is not random; it is a specific failure of the catalytic cycle where a hydride source intercepts the organopalladium intermediate.
The Mechanistic Fork
The following diagram visualizes where your reaction leaves the productive cycle and enters the debromination pathway.
Figure 1: The Mechanistic Divergence. Path A leads to the desired cross-coupling. Path B occurs when a hydride source outcompetes the nucleophile or when transmetallation is slow.
-Hydride Elimination from the Amine.[2]
In amine coupling, the amine itself is often the reducing agent. If the C-N bond formation (Reductive Elimination) is slower than -hydride elimination from the bound amine, you will generate the reduced arene and an imine byproduct.
Protocol: Ligand Switching for Rate Acceleration
To fix this, you must accelerate the reductive elimination step.[1] Bulky biaryl phosphine ligands are designed specifically for this.[1]
Step-by-Step Optimization:
Identify the Risk: Are you using a secondary amine with
-hydrogens (e.g., diisopropylamine, piperidine)? These are high-risk for -hydride elimination.
Ligand Selection:
Current Standard: If using BINAP or DPPF and seeing debromination, stop.[1]
Recommendation: Switch to BrettPhos or RuPhos .[1]
Rationale: These ligands are extremely bulky.[1] The steric bulk destabilizes the Pd(II) intermediate, forcing rapid reductive elimination to relieve steric strain, thereby outrunning the
| BrettPhos | Very Fast | Very Low | Primary amines, high-value substrates.[1] |
Troubleshooting Module: Suzuki-Miyaura Coupling
The Culprit: Solvent/Base Oxidation.
Unlike amination, the coupling partner (boronic acid) rarely acts as the hydride source. The culprit is usually the solvent (alcohols) or the base.
The "Alcohol Trap"
Primary and secondary alcohols (MeOH, iPrOH) are excellent hydride donors for Palladium.
Protocol: Solvent & Base De-Risking[1][3]
Solvent Audit:
If using Ethanol, Isopropanol, or n-Butanol: Switch immediately. [1]
Alternative: Use Toluene/Water , Dioxane/Water , or DMF .[1] These solvents lack
-hydrogens capable of easy transfer or coordinate poorly to Pd.
Base Management:
Avoid alkoxide bases (NaOEt, NaOiPr) if debromination is observed.[1] They can transfer a hydride directly.[1]
Slow transmetallation leaves the oxidative addition complex (Ar-Pd-Br) vulnerable.
Fix: Use pre-formed catalysts like Pd(dppf)Cl₂ or XPhos Pd G4 rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures the active species is ready immediately, reducing the "lag time" where Pd is searching for a partner.
Advanced Diagnostics: The Deuterium Labeling Protocol
If you cannot identify the source of the hydride, you must run a labeling experiment. This is the only way to definitively prove the mechanism.
Objective: Determine if the "H" in your Ar-H byproduct comes from the solvent, the base, or the substrate.
Experimental Setup:
Control Reaction: Run your standard failed reaction (Ar-Br + Nucleophile). Isolate Ar-H.
Experiment A (Solvent): Run the reaction in Deuterated Solvent (e.g.,
-MeOD or -THF/D₂O).
Experiment B (Substrate): If using an amine, use a deuterated amine analog (rarely needed if Exp A answers it).
Analysis:
Analyze the byproduct via GC-MS or 1H-NMR.
Observation
Diagnosis
Corrective Action
Ar-D observed (Mass M+1)
Hydride source is the Solvent (or exchangeable protons).
Switch to aprotic solvent (DMF, Toluene).[1] Remove water if possible.[1]
Ar-H observed (Mass M)
Hydride source is Internal (the amine or ligand).
Switch to bulkier ligands (BrettPhos) to accelerate reductive elimination.
Frequently Asked Questions (FAQ)
Q: My LCMS shows a mass corresponding to Ar-H. Is it definitely debromination?A: Not necessarily. If you are doing a Suzuki coupling with Ar-Br and Ar'-B(OH)₂, you must distinguish between:
Debromination: Ar-Br
Ar-H (Loss of Br from electrophile).
Protodeboronation: Ar'-B(OH)₂
Ar'-H (Loss of Boron from nucleophile).
Check the NMR or fragmentation pattern to see WHICH ring lost its functional group. Protodeboronation is solved by using milder bases or anhydrous conditions, not by changing the Pd ligand.
Q: Can the Pd source cause debromination?A: Yes. Pd/C (heterogeneous) is a well-known hydrogenation catalyst. If you are using Pd/C for a coupling reaction (e.g., ligand-free Suzuki), any hydrogen gas generated or adsorbed will rapidly reduce your aryl halide.[1] Switch to homogeneous sources like Pd(OAc)₂ or Pd₂(dba)₃ .
Q: Does temperature affect the debromination rate?A: Counter-intuitively, increasing the temperature often helps reduce debromination in Buchwald-Hartwig reactions. High temperature accelerates the difficult Reductive Elimination step (high energy barrier) more than it accelerates the low-barrier
-hydride elimination. However, in Suzuki coupling involving unstable boronic acids, lower temperatures are preferred to prevent protodeboronation.[1]
References
Mechanisms of Exchange
Navarro, O., et al. "Mechanistic Study of the Oxidative Addition of Aryl Halides to Pd-NHC Complexes."[1] Journal of the American Chemical Society, 2004.[1] Link
Context: Establishes the baseline for how Pd-complexes interact with halides and the competition with solvent inhibition.
Buchwald-Hartwig Optimization
Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
Context: The definitive guide on using bulky ligands (BrettPhos, RuPhos)
Dehalogenation Mechanisms
Zask, A., et al. "Palladium-catalyzed dehalogenation of aryl halides."[1] Journal of Organic Chemistry, 1980.[1]
Context: Early foundational work identifying the role of alkoxides and alcohols in don
Solvent Effects in Suzuki Coupling
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link
Context: Discusses the necessity of base and water, and the associated risks of protodeboron
A Researcher's Guide to the Structural Elucidation of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene: A Comparative Analysis of Predicted NMR Spectral Data
For researchers and professionals in drug development and materials science, the precise structural confirmation of novel organic molecules is a cornerstone of rigorous scientific practice. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the precise structural confirmation of novel organic molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene. In the absence of experimentally acquired spectra in the public domain, this document serves as a valuable predictive resource, offering a comparative framework based on established NMR principles and data from analogous structures.
Introduction to 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a polysubstituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its rigid bromoethynyl moiety and the presence of multiple reactive sites—a bromine atom and a methyl group on the benzene ring—make it an interesting candidate for cross-coupling reactions and further functionalization. Accurate spectral characterization is paramount to confirming its synthesis and purity.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene. These values were generated using a combination of computational NMR prediction algorithms and analysis of substituent effects based on empirical data. The predictions are referenced against tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
H-2
7.45
Singlet (or very small meta coupling)
H-4
7.30
Singlet (or very small meta coupling)
H-6
7.38
Singlet (or very small meta coupling)
-CH₃
2.35
Singlet
Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Carbon Assignment
Predicted Chemical Shift (ppm)
C-1 (-Br)
122.5
C-2
133.0
C-3 (-C≡C-Br)
124.0
C-4
134.5
C-5 (-CH₃)
140.0
C-6
131.0
-CH₃
21.0
-C≡C-Br
85.0
-C≡C-Br
50.0
Comparative Analysis and Justification of Predicted Spectra
The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the benzene ring.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. Due to the 1,3,5-substitution pattern, the protons are meta to each other, which typically results in very small coupling constants (J-coupling), often leading to the appearance of singlets or finely split multiplets.
Aromatic Protons (H-2, H-4, H-6): The electron-withdrawing nature of the bromine and bromoethynyl substituents will deshield the adjacent protons, shifting them downfield. The methyl group, being weakly electron-donating, will have a slight shielding effect. Aromatic protons on a benzene ring typically resonate between 6.5 and 8.0 ppm[1][2]. The predicted values of 7.30-7.45 ppm fall squarely within this range.
Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet around 2.35 ppm. The typical chemical shift for a methyl group attached to a benzene ring is in this region[3][4].
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine (C-1) is expected to be around 122.5 ppm, a value influenced by the "heavy atom effect" which can cause an upfield shift compared to what electronegativity alone would suggest[5]. The carbons attached to the electron-withdrawing bromoethynyl group (C-3) and the electron-donating methyl group (C-5) will be shifted accordingly. Aromatic carbons in substituted benzenes typically appear in the 110-160 ppm range[6][7].
Methyl Carbon (-CH₃): The methyl carbon signal is predicted at approximately 21.0 ppm, which is a characteristic chemical shift for a methyl group on an aromatic ring[3].
Alkynyl Carbons (-C≡C-Br): The sp-hybridized carbons of the bromoethynyl group are expected in the range of 50-85 ppm. The carbon attached to the benzene ring is predicted to be more downfield than the carbon attached to the bromine. The electronegativity of the bromine atom directly attached to the alkyne will influence these shifts.
Alternative Spectroscopic Techniques for Structural Confirmation
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene would benefit from complementary analytical techniques.
Table 3: Comparison of Alternative Analytical Techniques
Technique
Information Provided
Strengths for this Molecule
Weaknesses for this Molecule
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides definitive molecular formula and isotopic pattern of the two bromine atoms.
Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy
Presence of functional groups.
Can confirm the presence of the C≡C triple bond (around 2200 cm⁻¹) and aromatic C-H bonds.
Provides limited information on the overall molecular structure.
X-ray Crystallography
Precise three-dimensional arrangement of atoms in a crystal.
Unambiguous determination of the molecular structure.
Requires a single crystal of suitable quality, which can be challenging to obtain.
Experimental Protocol: A Guide to NMR Data Acquisition
For researchers who successfully synthesize 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, the following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[8][9].
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent[8][10].
Dissolution and Transfer: Add the deuterated solvent to the vial and gently swirl to dissolve the compound completely. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter[8].
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm)[8].
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
II. NMR Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines[10].
¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
Relaxation Delay: A delay of 1-2 seconds between scans is generally appropriate.
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
Spectral Width: A wide spectral width of approximately 200-240 ppm is necessary to cover the full range of possible carbon chemical shifts[11].
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Apply appropriate phasing and baseline correction to obtain a clean spectrum for analysis.
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral characteristics of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene. The presented data, justified by fundamental principles of NMR spectroscopy, offers a valuable reference for researchers working on the synthesis and characterization of this and structurally related compounds. By combining these predictions with the outlined experimental protocols, scientists and drug development professionals can approach the structural elucidation of novel molecules with greater confidence and efficiency.
References
NMR Sample Preparation. (n.d.). Retrieved from the University of California, Riverside, Department of Chemistry website.
NMR Sample Preparation. (n.d.).
Organomation. (n.d.).
Western University, Department of Chemistry. (n.d.).
NMR sample preparation guidelines. (n.d.). Retrieved from the website of a commercial NMR service provider.
Depth-First. (2008, May 19). Free Web-Based Proton NMR Prediction and Assignment with NMRDB.
E-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
JoVE. (2025, May 22).
Nail IB®. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment.
SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts.
YouTube. (2020, May 26). NMRdb for predicting NMR spectra.
SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts.
nmrshiftdb2. (n.d.).
ResearchGate. (n.d.). ¹³C NMR of (ethynyl)benzene 1 k and (ethynyl‐d)
Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes.
Scribd. (n.d.). Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance.
Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
Moodle. (n.d.).
ResearchGate. (n.d.). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)
University of Wisconsin-Madison, Department of Chemistry. (n.d.).
University of Sheffield, Department of Chemistry. (n.d.). (Br) Bromine NMR.
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Chemaxon. (2025, September 29).
CAS. (n.d.).
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.).
Royal Society of Chemistry. (n.d.).
Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
13 C Chemical Shift Table. (n.d.).
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
ResearchGate. (n.d.).
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes.
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
A Senior Application Scientist's Guide to IR Spectroscopy: Distinguishing C-Br and Alkyne Bonds
For researchers and professionals in drug development, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups within a molecule.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR spectroscopic features of carbon-bromine (C-Br) and alkyne (carbon-carbon triple bond, C≡C) functionalities. We will explore their distinct vibrational modes, spectral locations, and provide practical, field-proven insights for accurate interpretation.
The Foundation: Principles of IR Spectroscopy
IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[1][2][3] This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups.[1] The primary vibrational modes responsible for the most informative peaks are stretching (a change in bond length) and bending (a change in bond angle).
The Alkyne Signature: A Tale of Two Bonds
Alkynes are characterized by the presence of a carbon-carbon triple bond. Their IR spectra are distinguished by two key vibrational modes: the C≡C stretch and, in the case of terminal alkynes, the ≡C-H stretch.
Terminal Alkynes (R-C≡C-H)
Terminal alkynes offer a rich and highly diagnostic IR spectrum.
≡C-H Stretch: This is often the most unambiguous peak. It appears as a strong, sharp, and narrow band typically in the range of 3330-3267 cm⁻¹ .[4][5][6] Its sharpness is a key distinguishing feature, setting it apart from the broad O-H and N-H stretching bands that can appear in a similar region.[6]
C≡C Stretch: The triple bond stretch for terminal alkynes is found between 2140-2100 cm⁻¹ .[7][8] This peak is typically of medium to weak intensity.
≡C-H Bend: A C-H bending vibration can also be observed in the region of 700-610 cm⁻¹ .[5]
Internal Alkynes (R-C≡C-R')
Internal alkynes present a greater challenge for identification via IR spectroscopy.
C≡C Stretch: The triple bond stretch appears in a broader range of 2260-2100 cm⁻¹ .[4][5] However, the intensity of this peak is highly dependent on the symmetry of the molecule. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the vibration is minimal, resulting in a very weak or completely absent peak.[4] This is a critical point of consideration; the absence of a peak in this region does not definitively rule out the presence of an internal alkyne.[4][7][8]
Absence of ≡C-H Stretch: Internal alkynes lack a hydrogen atom directly attached to a sp-hybridized carbon, and therefore, their spectra will not exhibit the characteristic sharp peak around 3300 cm⁻¹.
The Carbon-Bromine (C-Br) Bond: A Subtle Player in the Fingerprint Region
The C-Br bond presents a different set of characteristics in an IR spectrum, primarily appearing in the lower frequency "fingerprint region" (below 1500 cm⁻¹). This region is often complex due to the presence of numerous overlapping C-C and C-O single bond vibrations and various bending modes.
C-Br Stretch: The most significant absorption for alkyl bromides is the C-Br stretching vibration, which is typically observed in the range of 690-515 cm⁻¹ .[9][10] This absorption is usually of medium to strong intensity.
-CH₂Br Wag: For terminal alkyl bromides, a characteristic C-H wagging vibration of the -CH₂X group can be found between 1300-1150 cm⁻¹ .[10]
Comparative Analysis: Distinguishing C-Br and Alkyne Bonds
The key to differentiating these functional groups lies in recognizing their distinct spectral locations and peak characteristics.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of an Organic Solid
This protocol outlines the KBr pellet method, a widely used technique for obtaining IR spectra of solid samples.[11][12] The principle relies on dispersing the solid sample in an IR-transparent matrix, potassium bromide (KBr), and pressing it into a thin, transparent pellet.[13]
Materials and Equipment:
Fourier-Transform Infrared (FTIR) Spectrometer
Agate mortar and pestle
Hydraulic press with pellet die
Spectroscopy-grade Potassium Bromide (KBr), dried
Spatula
Sample to be analyzed
Step-by-Step Methodology:
Sample and KBr Preparation:
Ensure the KBr is thoroughly dry by heating it in an oven and storing it in a desiccator.[14] KBr is hygroscopic, and absorbed moisture will lead to a broad absorption band around 3400 cm⁻¹, potentially obscuring important spectral features.[11][14]
Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.[13] The sample concentration should be between 0.5% and 1% by weight.[13][15]
Grinding and Mixing:
Place the sample and KBr into a clean, dry agate mortar.
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[16] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[13][15]
Loading the Die:
Carefully transfer the powder mixture into the pellet die assembly.
Distribute the powder evenly to ensure a uniform pellet thickness.
Pressing the Pellet:
Place the loaded die into a hydraulic press.
Apply a pressure of 8-10 tons for several minutes.[13] This will cause the KBr to deform plastically and form a transparent or translucent disc.[13]
Carefully release the pressure and retrieve the pellet from the die.
Spectral Acquisition:
Place the KBr pellet into the sample holder of the FTIR spectrometer.
Acquire the IR spectrum according to the instrument's operating procedure.
Visualizing the Process and Concepts
To further clarify these concepts, the following diagrams illustrate the molecular vibrations and the experimental workflow.
Caption: Molecular vibrations of terminal alkyne and C-Br bonds.
Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.
Conclusion
The successful identification of C-Br and alkyne functionalities using IR spectroscopy hinges on a systematic approach. Terminal alkynes provide a very clear signature with their strong and sharp ≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹. Internal alkynes, however, can be elusive due to the potentially weak or absent C≡C stretch. The C-Br bond, in contrast, reveals itself in the lower frequency fingerprint region, requiring careful analysis to distinguish it from other absorptions. By understanding the underlying principles of these molecular vibrations and adhering to rigorous experimental protocols, researchers can confidently utilize IR spectroscopy for accurate structural elucidation in their drug development endeavors.
References
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
University of Calgary. (n.d.). IR: alkynes. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Topic: Mass Spectrometry Fragmentation Patterns of Di-Halogenated Aryl Alkynes
Primary Application: Structural elucidation, impurity profiling, and regioisomer differentiation in synthetic organic chemistry and drug discovery.
The Challenge: Di-halogenated aryl alkynes (e.g., dichlorophenylacetylenes) exhibit highly stable molecular ions and fragmentation patterns that are often indistinguishable between positional isomers (ortho, meta, para) using standard Electron Ionization (EI) alone.
The Solution: This guide outlines a high-fidelity workflow combining Gas Chromatography (GC) retention indexing with specific ion ratio analysis to achieve confident identification.
Comparative Analysis of Ionization Techniques
For hydrophobic, highly conjugated systems like di-halogenated aryl alkynes, the choice of ionization method dictates the sensitivity and structural information obtained.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
APCI / APPI
Suitability
Optimal
Poor
Moderate
Mechanism
Hard ionization (70 eV). Generates radical cations ().[1]
Soft ionization.[2] Requires polar sites for protonation ().
Soft ionization.[2] Charge transfer or protonation.
Minimal fragmentation; good for molecular weight confirmation only.
Good for non-polar compounds if ESI fails; less fragmentation than EI.
Limitation
Molecular ion can be weak for aliphatic alkynes (but strong for aryls).
Aryl alkynes lack basic sites for efficient protonation.
Requires careful optimization of source parameters.
Expert Insight:
Use EI (70 eV) for primary characterization.[3] Di-halogenated aryl alkynes lack the basic nitrogen or oxygen atoms required for efficient ESI. The aromatic ring stabilizes the radical cation formed in EI, providing a strong molecular ion (
) and diagnostic daughter ions.
Fragmentation Mechanisms & Pathways
Understanding the specific bond cleavages is essential for interpreting the mass spectra. The fragmentation is dominated by the stability of the aromatic ring and the strength of the Carbon-Halogen bond.
The Molecular Ion (
)
These compounds yield intense molecular ion peaks due to the resonance stabilization of the benzene ring conjugated with the alkyne triple bond.
Isotope Patterns: The
cluster is the first diagnostic tool.
Dichloro (
): 9:6:1 ratio (, , ).
Dibromo (
): 1:2:1 ratio (, , ).
Bromochloro (
): 3:4:1 ratio (approximate).
Primary Fragmentation Channels
The high energy of EI (70 eV) drives three main pathways:
Halogen Loss (Pathway A): Homolytic cleavage of the C-X bond.
Trend: Loss of Br is favored over Cl due to weaker bond dissociation energy (
).
Acetylene/Ethynyl Loss (Pathway B): Expulsion of neutral acetylene (
) or the ethynyl radical ().
This typically results in a di-halogenated phenyl cation or benzyne-like species.
Diagnostic: Look for peaks at
.
The "Ortho Effect" (Pathway C - Isomer Specific):
In ortho-isomers , the spatial proximity of the alkyne proton and the halogen can facilitate the elimination of Hydrogen Halide (
).
Observation: The
peak is often more intense in ortho isomers compared to meta/para, though this effect is subtle and requires reference standards.
Visualization of Fragmentation Pathways
Figure 1: Primary fragmentation pathways for di-halogenated aryl alkynes under Electron Ionization (70 eV).
Experimental Protocol: Isomer Differentiation
Since MS spectra of ortho, meta, and para isomers are often virtually identical, chromatographic separation is mandatory . The following protocol ensures reproducible differentiation.
Step 1: Sample Preparation
Solvent: Dichloromethane or Hexane (HPLC Grade). Avoid protic solvents like methanol which may cause halogen exchange in the injector port.
Concentration: 10–50 µg/mL. High concentrations lead to detector saturation, skewing isotope ratios.
Step 2: GC-MS Acquisition Parameters
Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.
Reasoning: Separation is driven by boiling point and dipole moment. Ortho isomers typically elute last due to higher dipole moments (interaction with stationary phase) compared to para isomers.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temperature Program:
Hold at 60°C for 2 min.
Ramp 10°C/min to 200°C.
Ramp 20°C/min to 280°C (Bake out).
MS Source: 230°C; Quadrupole: 150°C.
Step 3: Data Analysis & Validation
Do not rely on library matching scores alone. Use the Ion Ratio Validation method:
Extract Ion Chromatograms (EIC) for the Molecular Ion (
) and the Fragment Ion ().
Calculate the ratio:
.
Differentiation Rule:
Para-isomers: Generally show the lowest
value (most stable ).
Ortho-isomers: Often show a higher rate of fragmentation (higher
) and distinct retention times.
Data Summary: Characteristic Ions
The following table summarizes the theoretical mass shifts expected for a generic Dichloro-phenylacetylene (
, MW ≈ 171).
Ion Identity
m/z (approx)
Origin
Relative Abundance (Est.)
Molecular Ion ()
170, 172, 174
Parent Molecule
100% (Base Peak)
135, 137
Loss of Chlorine radical
30 - 60%
134, 136
Loss of HCl (Ortho effect)
< 10% (Isomer dependent)
144, 146, 148
Loss of Acetylene
5 - 15%
75, 74
Phenyl fragments
20 - 40%
Note: Exact m/z values depend on the specific halogen isotopes (
vs ).
Workflow Diagram
Figure 2: Analytical workflow for the differentiation of di-halogenated aryl alkyne isomers.
References
McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for EI fragmentation mechanisms).
Safe, S. (1972). "Electron impact-induced rearrangements of substituted phenylacetylenes". Journal of the Chemical Society B, 962-965. Link
Martens, J., et al. (2020). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy". Analyst, 145, 3633-3640. Link
Sparkman, O. D. (2005).[3] "Mass Spectrometry Desk Reference". Global View Publishing. (Source for halogen isotope patterns and ortho effects).
Personal protective equipment for handling 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene
Executive Summary & Risk Profile The Molecule: 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a dual-functionalized intermediate containing an aryl bromide and a 1-bromoalkyne moiety. The Critical Hazard: While the aryl b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
The Molecule: 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a dual-functionalized intermediate containing an aryl bromide and a 1-bromoalkyne moiety.
The Critical Hazard: While the aryl bromide is relatively stable, the bromoethynyl group (-C≡C-Br) is the primary safety concern. 1-Haloalkynes are electrophilic and can exhibit energetic instability (shock/thermal sensitivity) and high reactivity toward nucleophiles. Unlike simple aryl halides, this compound must be treated as a potential sensitizer and energetic material .
Core Safety Directive:
Avoid Shock/Friction: Solid forms of haloalkynes can be shock-sensitive. Use anti-static tools.
Moisture/Air Exclusion: Hydrolysis of the C-Br alkyne bond can release toxic byproducts or generate acidic species.
Contact Zero: Assume high skin permeability and severe eye damage potential (H318).
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale and state of matter.[1]
Table 1: PPE Specifications by Operational Tier
Protection Zone
Tier 1: Analytical / Small Scale (<100 mg)
Tier 2: Preparative / Synthesis (>100 mg)
Technical Rationale
Hand Protection
Double Nitrile (min. 0.11 mm / 4 mil). Change every 30 mins.
Laminate / Multilayer (e.g., Silver Shield or Ansell Barrier) under Nitrile outer glove.
Haloalkynes can permeate thin nitrile rapidly under movement/stress [1]. Laminates provide broad chemical hold-out.
Eye Protection
Chemical Safety Goggles (indirect vent).
Chemical Goggles + Face Shield (8-inch).
"Safety glasses" are insufficient. Risk of irreversible corneal damage (H318) requires complete seal [2].
Respiratory
Fume Hood (Certified, Face velocity 80-100 fpm).
Fume Hood + Standby Half-mask (OV/AG Cartridge) if outside hood.
Volatile bromo-species are severe respiratory irritants (H335) [3].[1][2]
Body Defense
Standard Cotton Lab Coat + Long Pants.
Flame-Resistant (FR) Lab Coat + Chemical Apron (Tychem/PVC).
Bromoalkynes are flammable; FR protects against flash fires if decomposition occurs.
Decision Logic: PPE Selection Workflow
The following logic gate ensures you select the correct protection level before initiating work.
Figure 1: Decision logic for PPE selection based on physical state and scale. Note the specific engineering control for solids due to potential shock sensitivity.
Operational Handling Protocol
Phase A: Preparation & Weighing
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Bromoalkynes can be sensitive to electrostatic discharge (ESD).
Tool Selection: Use plastic or Teflon-coated spatulas . Avoid metal spatulas which can cause friction heating or metal-catalyzed decomposition.
Atmosphere: If possible, weigh inside a glovebox under Nitrogen/Argon. If weighing in a hood, minimize exposure time to humid air.
Phase B: Reaction Setup
Solvent Compatibility: Do not use solvents containing nucleophilic impurities (e.g., uninhibited THF with peroxides, or alcohols unless intended).
Inertion: Purge reaction vessels with Argon for 15 minutes before introducing the reagent. Oxygen can accelerate the degradation of the alkyne bond.
Temperature Control: Always add this reagent at 0°C or lower initially to control exotherms, unless specific kinetics dictate otherwise.
Phase C: Cleanup & Decontamination
Immediate Wipe-down: Wipe all surfaces (balance, hood sash) with a solvent-dampened tissue (Acetone or Ethyl Acetate) immediately after use.
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water immediately (warm water opens pores).
Disposal & Waste Management
WARNING: Do not dispose of pure 1-bromoalkynes in general organic waste drums without quenching, as they may polymerize or react exothermically with other waste constituents.
Quenching Protocol (Small Scale < 1g):
Dilute the material in a non-reactive solvent (e.g., Dichloromethane).
Treat with a dilute solution of sodium sulfite or sodium thiosulfate to reduce any free bromine species.
Dispose of the mixture into the Halogenated Organic Waste stream.
Incompatibility Alert:
NEVER mix with strong oxidizers (Nitric acid, Peroxides).
NEVER mix with strong bases (NaOH, KOH) in the waste drum, as this can trigger explosive dehydrohalogenation or polymerization [4].
Emergency Response
Incident
Immediate Action
Skin Contact
Drench & Soap. Flush for 15 mins.[3][4] Do not use alcohol (increases absorption). Seek medical aid for potential sensitization.[3][5]
Eye Contact
Irrigate immediately. Hold eyelids open; flush for 15+ mins.[3][6] Time is critical to prevent corneal opacity.
Inhalation
Evacuate. Move to fresh air.[1][3][5][6][7][8] If breathing is labored, medical support is required (potential for pulmonary edema).
Spill (Solid)
Wet Method. Cover with solvent-dampened pads to prevent dust. Do not sweep dry (friction risk).
References
Klingner, T. D., & Boeniger, M. F. (2010). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Link
Sigma-Aldrich. (2024).[8] Safety Data Sheet: (Bromoethynyl)benzene. (Analogous Hazard Data). Link
PubChem. (n.d.). Compound Summary: (Bromoethynyl)benzene Safety & Hazards. National Library of Medicine. Link
BenchChem. (2025). Handling and safety precautions for 1-bromo-1-propyne. (Class Hazard Data). Link